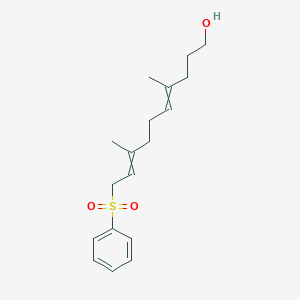
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide typically involves the condensation reaction of appropriate starting materials. One common method involves the reaction of 3-amino-5-(propan-2-yl)thiophene-2-carboxylic acid with N,N-dimethylthiocarbamoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may include additional steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-(propan-2-yl)thiophene-2-carboxamide: Similar structure but lacks the N,N-dimethyl group.
3-Amino-N,N-dimethylthiophene-2-carbothioamide: Similar structure but lacks the propan-2-yl group.
5-(Propan-2-yl)thiophene-2-carbothioamide: Similar structure but lacks the amino group.
Uniqueness
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide is unique due to the presence of both the amino and N,N-dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Eigenschaften
CAS-Nummer |
189895-58-7 |
|---|---|
Molekularformel |
C10H16N2S2 |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
3-amino-N,N-dimethyl-5-propan-2-ylthiophene-2-carbothioamide |
InChI |
InChI=1S/C10H16N2S2/c1-6(2)8-5-7(11)9(14-8)10(13)12(3)4/h5-6H,11H2,1-4H3 |
InChI-Schlüssel |
UUSHYNBXOITVBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(S1)C(=S)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)

![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)

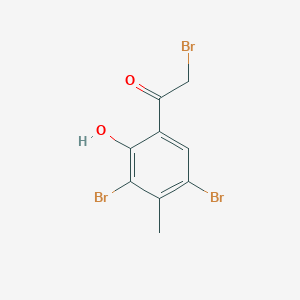
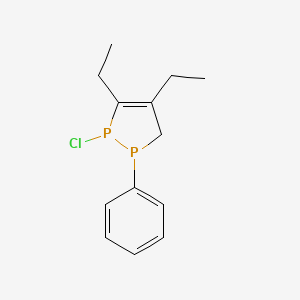

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
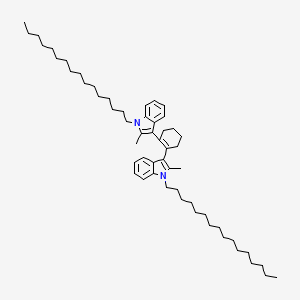

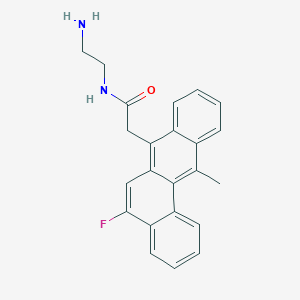
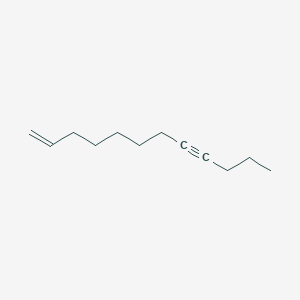
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
